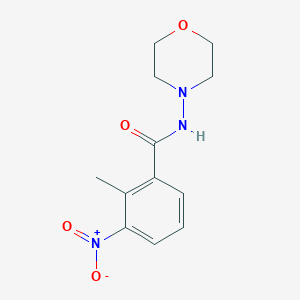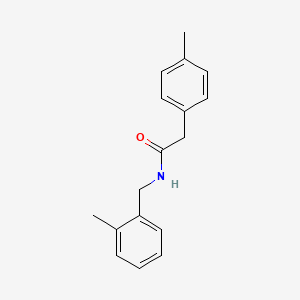
N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide, also known as FMPA, is a synthetic compound that belongs to the class of amide derivatives. It has been widely studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In
Mechanism of Action
The exact mechanism of action of N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide induces cell cycle arrest by downregulating the expression of cyclin-dependent kinases and upregulating the expression of cyclin-dependent kinase inhibitors. It also induces apoptosis by activating caspase-3 and -9. In inflammation, N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB and MAPK pathways. In neurological disorders, N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide has been found to have various biochemical and physiological effects. In cancer cells, N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide reduces the expression of anti-apoptotic proteins and increases the expression of pro-apoptotic proteins. It also inhibits the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In inflammation, N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide reduces the production of reactive oxygen species and nitric oxide, which are involved in tissue damage. It also inhibits the activation of immune cells, such as macrophages and T cells. In neurological disorders, N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide reduces the production of pro-inflammatory cytokines and increases the expression of antioxidant enzymes, which protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability and a short half-life, which can limit its therapeutic efficacy.
Future Directions
There are several future directions for research on N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide. In cancer research, further studies are needed to determine the optimal dosage and administration route for N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide. Combination therapy with other anticancer agents should also be explored. In inflammation, N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide's potential as a treatment for autoimmune diseases should be investigated. In neurological disorders, N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide's potential as a treatment for neurodegenerative diseases should be explored. Further studies are also needed to determine the long-term safety and efficacy of N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide in vivo.
Conclusion:
In conclusion, N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields. It has been found to have anticancer, anti-inflammatory, and neuroprotective effects. However, further research is needed to determine its optimal dosage, administration route, and long-term safety and efficacy in vivo. N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide is a promising candidate for further research, and its potential as a therapeutic agent should be further explored.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide involves a multi-step process that starts with the reaction between 4-fluoroaniline and 2-methoxyphenol to obtain the intermediate product 4-fluoro-2-methoxyphenol. This intermediate product is then reacted with chloroacetyl chloride to obtain the final product N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide. The overall yield of this synthesis method is around 60%.
Scientific Research Applications
N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields. In cancer research, N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-13-4-2-3-5-14(13)20-10-15(18)17-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYWYAITMBAHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5740827.png)

![2-(2-furylmethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5740840.png)
![methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5740846.png)

![ethyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5740863.png)



![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5740898.png)

![(4-aminobutyl)[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5740923.png)
